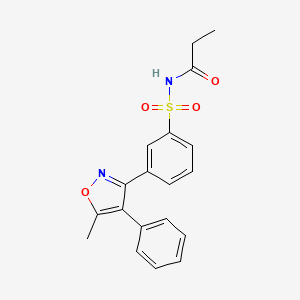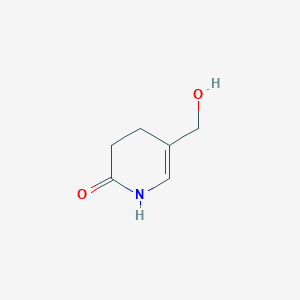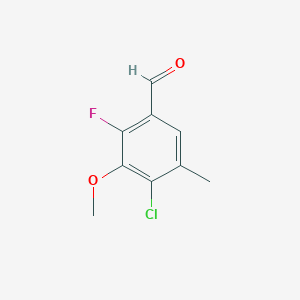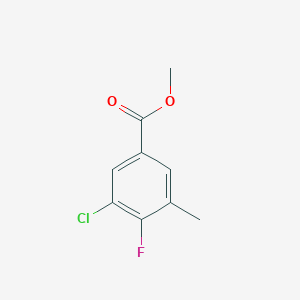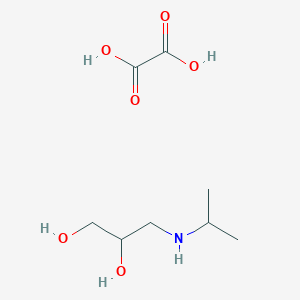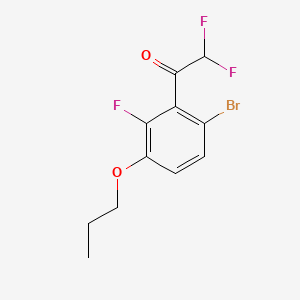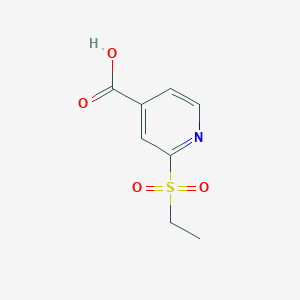
1-Benzyl-4-benzylamino-3-pyrrolidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-benzylamino-3-pyrrolidinol is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a benzyl group attached to the nitrogen atom and another benzyl group attached to the amino group on the pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-benzylamino-3-pyrrolidinol typically involves the reaction of 1-benzyl-3-pyrrolidinone with benzylamine. The reaction is carried out under controlled conditions, often using a reducing agent such as sodium borohydride to facilitate the reduction of the carbonyl group to a hydroxyl group. The reaction is usually performed in an organic solvent like tetrahydrofuran or dichloromethane, and the temperature is maintained at a moderate level to ensure the reaction proceeds smoothly.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-4-benzylamino-3-pyrrolidinol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine ring.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1-benzyl-4-benzylamino-3-pyrrolidinone.
Reduction: Formation of 1-benzyl-4-benzylamino-pyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the substituent introduced.
Applications De Recherche Scientifique
1-Benzyl-4-benzylamino-3-pyrrolidinol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including its effects on enzyme activity and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of various industrial products.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-benzylamino-3-pyrrolidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-3-pyrrolidinol: Similar structure but lacks the benzylamino group.
1-Benzyl-4-hydroxy-2-pyrrolidinone: Contains a carbonyl group instead of a hydroxyl group.
1-Benzyl-3-pyrrolidinone: Lacks the hydroxyl and benzylamino groups.
Uniqueness
1-Benzyl-4-benzylamino-3-pyrrolidinol is unique due to the presence of both benzyl and benzylamino groups, which can influence its chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C18H22N2O |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
1-benzyl-4-(benzylamino)pyrrolidin-3-ol |
InChI |
InChI=1S/C18H22N2O/c21-18-14-20(12-16-9-5-2-6-10-16)13-17(18)19-11-15-7-3-1-4-8-15/h1-10,17-19,21H,11-14H2 |
Clé InChI |
ARVLMMHZCLLMKZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CN1CC2=CC=CC=C2)O)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Difluoro-2'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B14768124.png)
